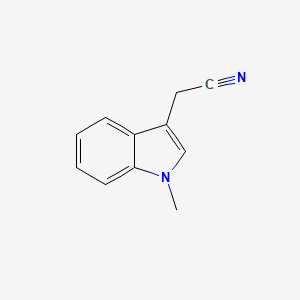

1-Methylindole-3-acetonitrile

Descripción general

Descripción

1-Methylindole-3-acetonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and synthetic drugs. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methylindole-3-acetonitrile can be synthesized through various methods. One common approach involves the reaction of 1-methylindole with acetonitrile in the presence of a base. The reaction typically requires reflux conditions and a suitable solvent such as toluene or acetonitrile .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methylindole-3-acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Methylindole-3-acetonitrile serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Cyanomethylation : MIAN can be utilized in cyanomethylation reactions, where it acts as a cyanomethyl source. This reaction has been shown to produce complex molecules with significant yields, making MIAN a useful building block in synthetic chemistry .

- Electrochemical Transformations : Recent advancements have highlighted the role of acetonitrile derivatives, including MIAN, in electrochemical synthesis. These processes are environmentally friendly and efficient, leading to the formation of tetrasubstituted olefins and other valuable compounds .

The biological implications of this compound are noteworthy:

- Antimicrobial Properties : Studies have indicated that derivatives of indole, including MIAN, exhibit significant antimicrobial activity. Research has shown that methylindoles can inhibit the biofilm formation of Candida albicans, a common fungal pathogen. In particular, MIAN's structural characteristics contribute to its ability to suppress virulence and biofilm development effectively .

- Plant Defense Mechanisms : MIAN is involved in plant defense mechanisms. For instance, it is a product of the metabolism of indole glucosinolates and plays a role in the production of camalexin, a phytoalexin that contributes to plant immunity against pathogens . This suggests that MIAN could be important in enhancing resistance to diseases in crops.

Agricultural Applications

In agriculture, this compound has been studied for its allelopathic properties:

- Weed Management : Research indicates that MIAN can suppress weed growth when used as a residue from crops like broccoli. This application highlights its potential as a natural herbicide, contributing to sustainable agricultural practices by reducing the need for synthetic herbicides .

Case Study 1: Antimicrobial Activity

A study evaluated various methylindole derivatives for their ability to inhibit C. albicans biofilm formation. Among the tested compounds, MIAN showed promising results, significantly reducing biofilm thickness and enhancing nematode survival infected with C. albicans. The study utilized molecular modeling to support these findings, indicating strong binding interactions between MIAN derivatives and target proteins involved in biofilm formation .

Case Study 2: Plant Defense Mechanism

Research on Arabidopsis demonstrated that MIAN is critical in the metabolic network responsible for producing camalexin. The CYP71B15 enzyme converts cysteine-indole-3-acetonitrile into camalexin, showcasing MIAN's role in enhancing plant defense against pathogens . This case illustrates how understanding the biochemical pathways involving MIAN can lead to improved crop resilience.

Mecanismo De Acción

The mechanism of action of 1-methylindole-3-acetonitrile involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing biological processes such as enzyme inhibition, receptor modulation, and signal transduction. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity .

Comparación Con Compuestos Similares

Indole-3-acetonitrile: Lacks the methyl group at the 1-position, leading to different chemical and biological properties.

1-Methylindole-3-carboxaldehyde: Contains an aldehyde group instead of a nitrile group, resulting in distinct reactivity and applications.

Indole-3-acetic acid: A plant hormone with a carboxylic acid group, differing significantly in biological function.

Uniqueness: 1-Methylindole-3-acetonitrile is unique due to the presence of both the methyl group at the 1-position and the nitrile group at the 3-position. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields .

Actividad Biológica

1-Methylindole-3-acetonitrile (1-MIAN) is a compound of interest due to its diverse biological activities, particularly in the fields of plant biology and pharmacology. This article provides an overview of the biological activity of 1-MIAN, including its mechanisms of action, effects on various organisms, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound is an indole derivative characterized by a methyl group at the nitrogen atom of the indole ring and a nitrile group attached to the acetic acid moiety. Its chemical structure can be represented as follows:

1. Antimicrobial Activity

1-MIAN has shown significant antimicrobial properties against various pathogens, including bacteria and fungi. Studies indicate that it can inhibit biofilm formation and hyphal development in Candida albicans, a common fungal pathogen. For example, research demonstrated that 1-MIAN at concentrations of 0.1 mM significantly reduced biofilm formation by over 85% in C. albicans strains . This inhibition is crucial for preventing infections associated with biofilm-forming fungi.

2. Plant Growth Regulation

In plant biology, 1-MIAN is involved in the metabolic pathways related to plant defense mechanisms. It acts as a precursor in the biosynthesis of camalexin, an important phytoalexin that helps plants resist pathogen attacks . The multifunctional enzyme CYP71B15 facilitates this conversion, highlighting the role of 1-MIAN in enhancing plant immunity.

3. Cytotoxicity and Antiproliferative Effects

Recent studies have explored the cytotoxic effects of 1-MIAN derivatives against various cancer cell lines. For instance, specific analogs have shown antiproliferative activity against rapidly dividing cancer cells while exhibiting lower toxicity towards normal cells . This selective toxicity makes them potential candidates for cancer therapy.

The biological activities of 1-MIAN are attributed to several mechanisms:

- Inhibition of Biofilm Formation : By disrupting the signaling pathways necessary for biofilm development, 1-MIAN reduces the virulence of pathogens like C. albicans.

- Induction of Phytoalexin Biosynthesis : In plants, it triggers metabolic pathways that lead to increased production of protective compounds against pathogens.

- Cytotoxic Mechanisms : The compound may induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

Table 1: Biological Activities of this compound

| Activity Type | Effect/Observation | Reference |

|---|---|---|

| Antimicrobial | Inhibits biofilm formation in C. albicans | |

| Plant Defense | Precursor for camalexin biosynthesis | |

| Cytotoxicity | Antiproliferative effects on cancer cells |

Case Study: Antimicrobial Efficacy

A study conducted on various methylindoles, including 1-MIAN, assessed their ability to inhibit biofilm formation in fluconazole-resistant C. albicans. Results indicated that 1-MIAN effectively reduced biofilm thickness and altered morphology, suggesting its potential as an antifungal agent .

Case Study: Plant Immunity Enhancement

Research involving Arabidopsis thaliana demonstrated that plants treated with compounds derived from indole-3-acetonitrile exhibited enhanced resistance to pathogens. The study highlighted the role of 1-MIAN in activating defense-related genes, leading to increased phytoalexin production .

Propiedades

IUPAC Name |

2-(1-methylindol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHAXZZYQEUESTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442994 | |

| Record name | 1-Methylindole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51584-17-9 | |

| Record name | 1-Methylindole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methyl-1H-indol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anti-inflammatory mechanisms of hydroxylated 1-Methylindole-3-acetonitrile derivatives?

A: Research suggests that hydroxylated derivatives of this compound, specifically 7-hydroxyl-1-methylindole-3-acetonitrile, exhibit anti-inflammatory effects by targeting macrophages. This compound is believed to destabilize mPGES-1 mRNA and suppress NF-κB activation, both crucial components of the inflammatory response pathway. []

Q2: Could hydroxylated this compound derivatives be beneficial in treating inflammatory bowel disease (IBD)?

A: Preliminary research indicates that 7-hydroxyl-1-methylindole-3-acetonitrile shows promise in alleviating intestinal mucosal damage associated with inflammation in a mouse model of colitis induced by dextran sulfate sodium (DSS). [] While further research is necessary, these findings suggest potential therapeutic applications for IBD.

Q3: Are there any protective effects of hydroxylated this compound derivatives against chemotherapy-induced side effects?

A: Studies indicate that 6-hydroxy-1-methylindole-3-acetonitrile might offer protection against cisplatin-induced oxidative nephrotoxicity, a common side effect of cisplatin chemotherapy. This protective effect is suggested to occur through the modulation of Nrf2 activity. [] Further research is needed to confirm these findings and explore potential clinical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.